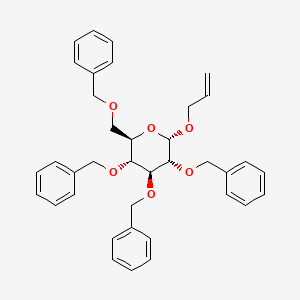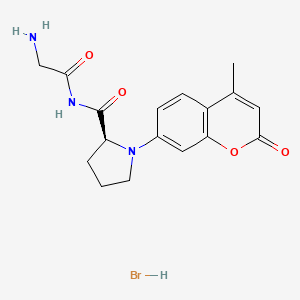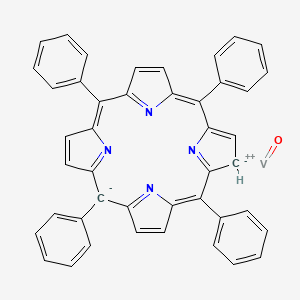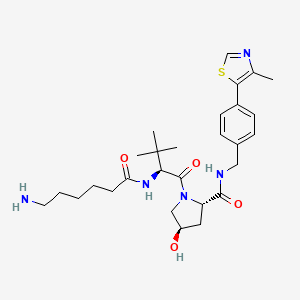![molecular formula C28H18N2O3 B11928690 4,4',4''-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde](/img/structure/B11928690.png)
4,4',4''-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’'-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde: is a complex organic compound with the molecular formula C28H18N2O3 It is characterized by the presence of a benzimidazole core substituted with three benzaldehyde groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde under acidic conditions.
Introduction of Benzaldehyde Groups: The benzimidazole core is then subjected to formylation reactions to introduce the benzaldehyde groups at the desired positions. This can be achieved using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) or by using formylation agents like paraformaldehyde in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’,4’'-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, sulfonation using fuming sulfuric acid, and halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding primary alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
4,4’,4’'-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde has several scientific research applications:
Material Science: Used as a building block for the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) due to its rigid structure and multiple functional groups.
Organic Electronics:
Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Catalysis: Used as a ligand in coordination chemistry for the development of novel catalysts.
Wirkmechanismus
The mechanism of action of 4,4’,4’'-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde depends on its application:
Material Science: Acts as a structural component in COFs and MOFs, providing stability and rigidity to the framework.
Organic Electronics: Functions as an electron donor or acceptor in organic semiconductors, facilitating charge transport.
Medicinal Chemistry: Interacts with biological targets such as enzymes and receptors, potentially inhibiting their activity or modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(1H-Benzo[d]imidazole-4,7-diyl)dibenzaldehyde: Similar structure but with two benzaldehyde groups instead of three.
4,4’-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzylamine: Similar core structure but with benzylamine groups instead of benzaldehyde groups.
4,4’-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzoic acid: Similar core structure but with carboxylic acid groups instead of benzaldehyde groups.
Uniqueness
4,4’,4’'-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde is unique due to its three benzaldehyde groups, which provide multiple reactive sites for further functionalization and applications in various fields, particularly in the synthesis of complex organic frameworks.
Eigenschaften
Molekularformel |
C28H18N2O3 |
|---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
4-[2,7-bis(4-formylphenyl)-3H-benzimidazol-4-yl]benzaldehyde |
InChI |
InChI=1S/C28H18N2O3/c31-15-18-1-7-21(8-2-18)24-13-14-25(22-9-3-19(16-32)4-10-22)27-26(24)29-28(30-27)23-11-5-20(17-33)6-12-23/h1-17H,(H,29,30) |
InChI-Schlüssel |
NGQOOXODANAVCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)C2=C3C(=C(C=C2)C4=CC=C(C=C4)C=O)N=C(N3)C5=CC=C(C=C5)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-azidopropyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B11928627.png)

![Butanedioic acid, 1-[(1R)-2-[[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl]oxy]-1-[(S)-(benzoylamino)phenylmethyl]-2-oxoethyl] 4-(2,5-dioxo-1-pyrrolidinyl) ester](/img/structure/B11928639.png)





![[(3aR,4R,6E,9R,10Z,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B11928675.png)
![heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928682.png)

